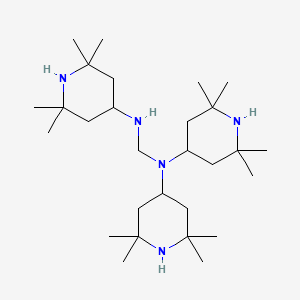
N,N',N'-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine is a chemical compound known for its unique structure and properties. It belongs to the class of hindered amine light stabilizers (HALS), which are widely used to protect polymers from degradation caused by light exposure. The compound’s structure includes three 2,2,6,6-tetramethylpiperidin-4-yl groups attached to a central methanediamine core, providing it with exceptional stability and effectiveness in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ylamine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine is often carried out using continuous-flow processes. These processes involve the use of micro fixed-bed reactors, where the starting materials are mixed and reacted in the presence of a catalyst, such as platinum on carbon (Pt/C). The continuous-flow process offers advantages such as improved reaction rates, higher yields, and better control over product purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroxide radicals, which are stable and useful in various applications.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and reaction times, to achieve the desired products.
Major Products
The major products formed from these reactions include nitroxide radicals, amine derivatives, and substituted piperidine compounds. These products have various applications in fields such as polymer stabilization, organic synthesis, and material science.
Wissenschaftliche Forschungsanwendungen
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a stabilizer in polymer chemistry to prevent degradation caused by light exposure. It is also used as a reagent in organic synthesis to form new compounds with unique properties.
Biology: In biological research, the compound is used as a probe to study oxidative stress and free radical processes. Its stable nitroxide radicals are valuable tools for investigating cellular mechanisms.
Medicine: The compound’s derivatives are explored for potential therapeutic applications, including antioxidant and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine involves its ability to scavenge free radicals and inhibit oxidative degradation processes. The compound’s nitroxide radicals interact with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing damage to polymers and other materials. This stabilizing effect is achieved through the formation of stable nitroxide radicals, which act as antioxidants and protect against light-induced degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to various hindered amine light stabilizers, known for its strong base properties.
N,N’-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine: Another hindered amine light stabilizer with similar applications in polymer stabilization.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Used in the synthesis of polymers with enhanced stability and durability
Uniqueness
N,N’,N’-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine stands out due to its unique structure, which provides enhanced stability and effectiveness compared to other similar compounds. Its ability to form stable nitroxide radicals and its versatility in various applications make it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C28H57N5 |
|---|---|
Molekulargewicht |
463.8 g/mol |
IUPAC-Name |
N,N',N'-tris(2,2,6,6-tetramethylpiperidin-4-yl)methanediamine |
InChI |
InChI=1S/C28H57N5/c1-23(2)13-20(14-24(3,4)30-23)29-19-33(21-15-25(5,6)31-26(7,8)16-21)22-17-27(9,10)32-28(11,12)18-22/h20-22,29-32H,13-19H2,1-12H3 |
InChI-Schlüssel |
GACPEGRKBIMSQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NCN(C2CC(NC(C2)(C)C)(C)C)C3CC(NC(C3)(C)C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(butan-2-yl)-N'-{4-[chloro(difluoro)methoxy]phenyl}-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine](/img/structure/B15007180.png)
![2,5-dimethoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B15007184.png)
![4-ethoxy-3-nitro-N-(2-{[4-nitro-2-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B15007195.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide](/img/structure/B15007213.png)
![(1S,10aS,12aS)-1,10a,12a-trimethyl-2,3,3a,3b,4,5,5a,6,10,10a,10b,11,12,12a-tetradecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c]isoxazol-1-ol](/img/structure/B15007224.png)
![4-[(cyclohexylsulfanyl)methyl]-N-[2-(naphthalen-1-yloxy)ethyl]benzamide](/img/structure/B15007228.png)
![[5-(4-Chloro-phenylamino)-2-oxa-1,3,4,6,7,8a-hexaaza-as-indacen-8-yl]-acetic acid ethyl ester](/img/structure/B15007230.png)
![4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione](/img/structure/B15007237.png)
![N-(4-methylphenyl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B15007244.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B15007247.png)
![2,6-dichloro-N'-[(Z)-(2,6-dichlorophenyl)methylidene]-4-methylpyridine-3-sulfonohydrazide](/img/structure/B15007256.png)
![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-phenylacetamide](/img/structure/B15007259.png)
![ethyl 6-bromo-5-methoxy-2-[(2-methylpiperidin-1-yl)methyl]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B15007274.png)
![2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]](/img/structure/B15007281.png)
